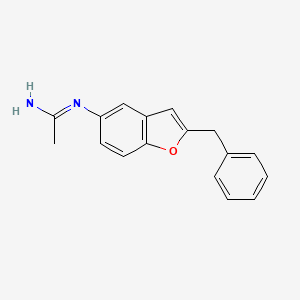

n-(2-Benzylbenzofuran-5-yl)acetamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N'-(2-benzyl-1-benzofuran-5-yl)ethanimidamide |

InChI |

InChI=1S/C17H16N2O/c1-12(18)19-15-7-8-17-14(10-15)11-16(20-17)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H2,18,19) |

InChI Key |

GNFQOLAPODRNNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)OC(=C2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzofuran (B130515) Core

The benzofuran ring system is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. nih.govmorressier.com Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies often rely on the formation of the furan (B31954) ring through the cyclization of appropriately substituted phenolic precursors. researchgate.net

Intramolecular cyclization is a cornerstone of benzofuran synthesis. rsc.org These reactions typically involve the formation of either the O–C2 or C2–C3 bond of the furan ring. rsc.org A variety of catalytic and non-catalytic methods have been reported to achieve this transformation.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely employed in the synthesis of benzofurans. nih.gov One common approach involves the intramolecular oxidative cyclization of o-alkenylphenols. For instance, o-cinnamyl phenols can undergo a regioselective 5-exo-trig cyclization using a catalyst like [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield 2-benzylbenzofurans. organic-chemistry.org Another powerful palladium-catalyzed method is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran core. nih.govrsc.org

Copper-Catalyzed Cyclizations: Copper-based catalysts are also effective for constructing the benzofuran ring. They can be used in coupling/cyclization reactions of terminal alkynes with o-hydroxybenzaldehyde derivatives. organic-chemistry.org For example, copper iodide can serve as a co-catalyst with palladium in Sonogashira coupling reactions that lead to benzofuran derivatives. nih.govacs.org

Acid-Catalyzed Cyclizations: Acid-catalyzed dehydration of o-hydroxybenzyl ketones or cyclization of acetal (B89532) precursors represents a classical yet effective method for benzofuran synthesis. researchgate.netwuxiapptec.com Polyphosphoric acid (PPA) is a common reagent used to promote such cyclizations. wuxiapptec.com

Iodine-Mediated Cyclizations: Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org Stoichiometric amounts of (diacetoxyiodo)benzene (B116549) or catalytic systems using an iodine(III) catalyst in the presence of a co-oxidant have been successfully employed. organic-chemistry.org

A summary of representative cyclization strategies is presented in the table below.

| Catalyst/Reagent | Precursor Type | Reaction Type | Ref |

| PdCl₂(CH₃CN)₂ / Benzoquinone | o-Cinnamyl Phenol | Oxidative Annulation | organic-chemistry.org |

| (PPh₃)PdCl₂ / CuI | o-Iodophenol & Terminal Alkyne | Sonogashira Coupling/Cyclization | nih.gov |

| Polyphosphoric Acid (PPA) | Acetal of Aryl Ether | Acid-Catalyzed Cyclization | wuxiapptec.com |

| PhI(OAc)₂ | o-Hydroxystilbene | Oxidative Cyclization | organic-chemistry.org |

The synthesis of the specific 2-benzylbenzofuran core requires precursors that can facilitate the introduction of the benzyl (B1604629) group at the C2 position.

One direct route involves the use of o-cinnamyl phenols. These precursors can be synthesized via a Friedel-Crafts alkylation of phenols with cinnamyl alcohols, often catalyzed by reagents like Re₂O₇. The resulting o-cinnamyl phenol is then primed for subsequent palladium-catalyzed oxidative cyclization to directly form the 2-benzylbenzofuran scaffold. mdpi.com

An alternative strategy starts from nitroalkene precursors. For example, a β-(2-hydroxyphenyl)-nitroethane derivative can be condensed with a benzaldehyde. The resulting nitroalkene can then undergo reduction (e.g., with NaBH₄) followed by a Nef reaction and acid-mediated cyclization to generate the 2-benzylbenzofuran structure. researchgate.net This method allows for the construction of various substituted 2-benzylbenzofurans by varying the starting phenol and benzaldehyde. researchgate.net

| Precursor | Key Transformation | Resulting Core | Ref |

| o-Cinnamyl Phenol | Pd(II)-catalyzed oxidative annulation | 2-Benzylbenzofuran | mdpi.com |

| β-(2-hydroxyphenyl)-nitroalkene | Reduction, Nef reaction, acid-mediated cyclization | 2-Benzylbenzofuran | researchgate.net |

| o-Alkynylaryl benzyl ether | Gold(I)-catalyzed migratory cyclization | 2-Benzylbenzofuran | morressier.com |

Approaches to the Acetamidine (B91507) Moiety Incorporation

Once the 5-amino-2-benzylbenzofuran intermediate is obtained, the next critical step is the incorporation of the acetamidine group. This transformation is typically achieved by converting the amine functionality into the desired amidine.

The Pinner reaction is a classic and highly effective method for converting nitriles into amidines. wikipedia.org The reaction proceeds in two main stages. First, the starting nitrile (in this case, 5-cyano-2-benzylbenzofuran) reacts with an alcohol (such as ethanol) under anhydrous acidic conditions (typically using HCl gas) to form a stable imido ester hydrochloride, also known as a Pinner salt. wikipedia.orgnrochemistry.comnih.gov

The general mechanism involves the protonation of the nitrile by the strong acid, activating it for nucleophilic attack by the alcohol. nih.gov The resulting imido ester salt can then be isolated or reacted in situ with ammonia (B1221849) to furnish the final amidine product. nrochemistry.com

While the Pinner reaction is a primary route, other methods for amidine synthesis exist. Direct amidation of carboxylic acids or their derivatives is a common way to form amide bonds, but converting these to amidines requires further steps.

Transamidation, the reaction of an amide with an amine, can be used for amidine synthesis, although it often requires harsh conditions or catalytic activation. mdpi.comnih.gov For instance, the reaction of acetamide (B32628) with an amine might require a Lewis acid like AlCl₃ at elevated temperatures. nih.gov

A more direct approach involves the reaction of an amine with an orthoester, or with a combination of a nitrile and a Lewis acid promoter. nih.gov Another pathway is the reaction of an amine with a pre-formed acetimidoyl chloride or a related activated species. These methods, however, can be less direct than the Pinner synthesis starting from a nitrile.

Multi-Step Synthesis Pathways for N-(2-Benzylbenzofuran-5-yl)acetamidine

The complete synthesis of this compound is a multi-step process that combines the strategies for forming the benzofuran core and introducing the amidine group. A plausible and efficient synthetic route begins with a substituted phenol and builds the molecule sequentially.

A representative synthetic pathway is outlined below:

Nitration: Starting with a suitable 2-benzylbenzofuran, an electrophilic aromatic substitution reaction, specifically nitration, is carried out to introduce a nitro group at the 5-position. This is a common method for functionalizing aromatic rings.

Reduction: The resulting 5-nitro-2-benzylbenzofuran is then subjected to a reduction reaction. Standard reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C), are used to convert the nitro group into a primary amine, yielding 5-amino-2-benzylbenzofuran. mdpi.com

Sandmeyer Reaction: The 5-amino-2-benzylbenzofuran is converted to the corresponding diazonium salt, which is then treated with a cyanide source (e.g., CuCN) in a Sandmeyer reaction to produce 2-benzylbenzofuran-5-carbonitrile.

Pinner Reaction Sequence: The crucial nitrile intermediate is then converted to the target acetamidine. This is achieved via the two-step Pinner reaction.

First, the nitrile is treated with anhydrous ethanol (B145695) and hydrogen chloride gas to form the ethyl acetimidate hydrochloride (Pinner salt).

Second, this intermediate is reacted with ammonia (often as a solution in alcohol) to displace the ethoxy group and form the final product, this compound, which is typically isolated as its hydrochloride salt.

This sequence provides a logical and well-precedented pathway for the synthesis of the target compound, relying on robust and high-yielding chemical transformations.

General Synthetic Routes to N-Substituted Acetamide Derivatives

The formation of N-substituted acetamidines, particularly N-aryl acetamidines, is a cornerstone of synthetic organic chemistry, with several reliable methods having been established. These routes typically begin with either a nitrile precursor or an amine that is subsequently converted to the desired amidine.

One of the most classic and widely used methods is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which forms an imino ester salt, commonly known as a Pinner salt. nih.govesisresearch.org This intermediate is not typically isolated but is reacted in situ with ammonia or an amine to yield the corresponding amidine. nih.gov The reaction is sensitive to conditions, requiring an anhydrous environment and low temperatures to prevent the thermodynamically unstable imino ester salt from rearranging into an amide. researchgate.net

Another prevalent strategy involves the reaction of a primary amine with an orthoester, such as triethyl orthoacetate, or with N,N-dimethylacetamide dimethyl acetal. The condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal can produce a mixture of the desired acetamidine and an imidate ester byproduct. nih.gov The product distribution is highly dependent on reaction parameters such as temperature and solvent. nih.gov

More recent methodologies have focused on direct amidination of amines. One such approach involves the activation of primary amines with a strong base, like n-butyllithium (n-BuLi), followed by the addition of a nitrile (e.g., acetonitrile). This method is effective even for less reactive aryl amines and can offer better yields than the traditional Pinner synthesis. nih.govuoregon.edu

A summary of common synthetic approaches is presented in the table below.

| Method | Precursors | Key Reagents/Conditions | Intermediate | Ref |

| Pinner Reaction | Nitrile, Alcohol, Amine | Anhydrous acid (e.g., HCl gas) | Imino ester salt (Pinner Salt) | nih.govesisresearch.org |

| Orthoester Condensation | Amine, Orthoester | Acid catalyst (optional) | - | nih.gov |

| Acetal Condensation | Amine, N,N-dimethylacetamide dimethyl acetal | Heat, optional excess dimethylamine | Imidate ester (byproduct) | nih.gov |

| Strong Base Activation | Amine, Nitrile | Strong base (e.g., n-BuLi) | Deprotonated amine | nih.govuoregon.edu |

Specific Linkage Strategies between Benzofuran and Acetamidine Units

The synthesis of the target molecule, this compound, requires a specific strategy to link the acetamidine group to the 5-position of the 2-benzylbenzofuran scaffold. This is achieved by first synthesizing the key intermediate, 2-benzylbenzofuran-5-amine.

A plausible synthetic pathway begins with the construction of the 2-benzylbenzofuran core. This can be accomplished through various methods reported for the synthesis of 2-substituted benzofurans. nih.govorganic-chemistry.org For instance, one route involves the reaction of a substituted salicylaldehyde with a benzyl halide, followed by cyclization. A specific method for synthesizing 2-benzylbenzofuran derivatives involves the reduction of nitroalkene precursors followed by an acid-mediated cyclization. researchgate.net

Once the 2-benzylbenzofuran is obtained, the next step is the introduction of an amino group at the C-5 position. This is typically achieved through a two-step nitration-reduction sequence. The benzofuran core is first nitrated to introduce a nitro group at the 5-position, which is a common site for electrophilic substitution in benzofurans. The resulting 2-benzyl-5-nitrobenzofuran is then reduced to the corresponding 2-benzylbenzofuran-5-amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

With the 2-benzylbenzofuran-5-amine in hand, the final step is the conversion of the amino group into the acetamidine functionality. Several of the general methods described in section 2.3.1 can be applied here:

Reaction with an Imidate Salt: The amine can be reacted with an activated imidate, such as ethyl acetimidate hydrochloride (an easily prepared Pinner salt). This reagent directly transfers the acetimidoyl group to the aromatic amine under mild conditions to form the desired N-arylacetamidine hydrochloride salt.

Base-Mediated Reaction with a Nitrile: The aromatic amine can be deprotonated with a strong base (e.g., n-BuLi) and then treated with acetonitrile. nih.gov This approach avoids the harsh acidic conditions of the Pinner reaction and can be advantageous for sensitive substrates.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The final amidine formation step is often the most critical for optimization.

When employing the Pinner reaction approach (using an imidate salt), key parameters to optimize include:

Temperature: Low temperatures are essential during the formation of the Pinner salt to prevent its decomposition. researchgate.net The subsequent reaction of the imidate with the benzofuran amine can often be run at room temperature.

Solvent: Anhydrous solvents such as dioxane or benzene (B151609) are required to prevent hydrolysis of the intermediates. researchgate.net

Stoichiometry: The molar ratio of the amine to the imidate salt can be adjusted to ensure complete conversion of the starting amine.

For the strong base-activated method, optimization would focus on:

Base: The choice and amount of strong base are critical. While n-BuLi is effective, other bases could be screened. Complete deprotonation of the amine is necessary for the reaction to proceed efficiently.

Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., 0 °C or below), while the subsequent reaction with acetonitrile may require warming to room temperature to ensure a reasonable reaction rate. nih.gov

Workup Procedure: The reaction must be carefully quenched with an acidic solution to protonate the newly formed amidine, facilitating its isolation as a stable salt. nih.gov

Throughout the multi-step synthesis, purification of intermediates is vital. Techniques like column chromatography are essential to remove byproducts and unreacted starting materials, ensuring that high-purity material is carried forward to the next step, which ultimately improves the yield and purity of the final product.

Characterization Techniques for Synthetic Validation

The structural confirmation and purity assessment of this compound and its synthetic intermediates rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods are indispensable for unequivocally determining the chemical structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzofuran and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, a singlet for the acetamidine methyl (-CH₃) group, and signals for the N-H protons of the amidine group. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzofuran ring. researchgate.netznaturforsch.com

¹³C NMR: This provides information about the carbon skeleton. The spectrum would show unique resonances for each carbon atom in the molecule, including the C=N carbon of the amidine group, the carbons of the benzofuran and benzyl rings, the benzylic carbon, and the methyl carbon. researchgate.netznaturforsch.com Advanced NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of the final compound would be expected to show characteristic absorption bands for N-H stretching (typically in the 3100-3500 cm⁻¹ region), C=N stretching of the amidine group (around 1650 cm⁻¹), and C-H and C=C stretching vibrations from the aromatic rings.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight.

The table below summarizes the expected spectroscopic data for the target compound.

| Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for benzylic -CH₂-, a singlet for amidine -CH₃, and broad signals for N-H protons. |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, C=N carbon, and amidine methyl carbon. |

| IR (cm⁻¹) | N-H stretching (~3100-3500), C=N stretching (~1650), aromatic C=C and C-H stretching. |

| MS | Molecular ion peak corresponding to the exact mass of the compound; fragmentation patterns consistent with the structure. |

Ensuring the purity of the synthesized compound is critical. This is typically achieved using chromatographic methods.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. The compound should appear as a single spot under UV light or after staining with an appropriate agent.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity assessment. By developing a suitable method, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol, the purity of the compound can be determined with high accuracy. researchgate.net The peak area of the main compound relative to the total area of all peaks in the chromatogram gives the percentage purity.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no research or data could be located for the chemical compound "this compound." Specifically, there is no available information regarding its biological activities, mechanistic pathways, or interactions with the molecular targets outlined in the requested article structure.

Exhaustive searches were conducted to find preclinical data related to this specific compound, including its potential effects on:

Melatonin Receptors (MT2): No studies on receptor binding, specificity, or affinity were found.

Thiol-Disulphide Oxidoreductase Enzymes (DsbA): No information on enzyme inhibition was discovered.

Urokinase-Type Plasminogen Activator (uPA) System: No data on the modulation of this system is available.

Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway: No research on its impact on this pathway was identified.

α-Glucosidase Activity: No studies concerning the inhibition of this enzyme could be located.

The absence of information across multiple targeted searches suggests that "this compound" may be a novel compound that has not yet been characterized in published scientific literature, or it may be a compound that has been synthesized but not subjected to biological evaluation. Therefore, it is not possible to generate the requested scientific article focusing on its biological activities and mechanistic pathways as no such data is in the public domain.

Exploration of Biological Activities and Mechanistic Pathways Pre Clinical Focus

Enzyme Inhibition Studies

VEGFR-2 Activity Modulation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process implicated in several physiological and pathological conditions. The benzofuran (B130515) scaffold, a core component of n-(2-Benzylbenzofuran-5-yl)acetamidine, has been identified in various molecules designed as VEGFR-2 inhibitors. However, direct studies evaluating the specific modulatory effect of this compound on VEGFR-2 activity are not yet available in published literature. The broader class of benzofuran derivatives has shown promise in this area, suggesting a potential avenue for future investigation for this specific compound.

Cellular Pathway Modulation

Interventions in AKT/mTOR Pathway Dysregulation

The AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various diseases. Some benzofuran derivatives have been investigated for their ability to modulate this pathway. nih.gov These studies have shown that certain compounds containing the benzo[b]furan core can inhibit the PI3K/Akt/mTOR signaling cascade, leading to apoptosis in cancer cells. nih.gov At present, there is no specific research detailing the direct intervention of this compound in the AKT/mTOR pathway.

General Antimicrobial Research

The benzofuran nucleus is a common feature in a variety of natural and synthetic compounds exhibiting a wide range of antimicrobial activities. nih.gov

Evaluation of Antibacterial Properties

While the general class of benzofuran derivatives has been a subject of antibacterial research, specific data on the antibacterial properties of this compound is not currently documented in scientific literature. Studies on related compounds, such as 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles, have indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Assessment of Antifungal Activities

The potential of benzofuran derivatives as antifungal agents has been an area of active research. researchgate.netresearchgate.net Various synthetic benzofuran-5-ol (B79771) derivatives have demonstrated notable antifungal activity against a range of fungal species. researchgate.net However, specific studies assessing the antifungal activities of this compound have not been reported.

Anti-HIV-1 Activity Evaluation

The search for novel antiviral agents has led to the exploration of diverse chemical scaffolds, including those containing the benzofuran moiety. While some heterocyclic compounds have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase, there is currently no published research specifically evaluating the anti-HIV-1 activity of this compound. nih.gov

Antitubercular Investigations

The benzofuran scaffold is recognized as a valuable pharmacophore in the development of new antitubercular agents. researchgate.net Although this compound has not been specifically evaluated, various other benzofuran derivatives have demonstrated notable in vitro activity against Mycobacterium tuberculosis (MTB). researchgate.netnih.gov

In silico studies have suggested that benzofuran and naphthofuran derivatives have the potential to act as lead molecules for novel antituberculosis drugs by interacting with essential mycobacterial enzymes like NarL, a nitrate/nitrite (B80452) response transcriptional regulatory protein crucial for MTB's adaptation to anaerobic conditions. nih.govnih.gov Molecular docking analyses indicate that these compounds can stabilize at the active site of such enzymes. nih.gov For instance, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified as a compound that could be stabilized at the NarL active site. nih.gov

Further research has identified specific benzofuran derivatives with potent antitubercular activity. A study on benzofuran-based sulfamides identified compounds Xa and Xu as having a minimum inhibitory concentration (MIC) of 64 µg/mL against MTB H37Rv strains. scilit.com Similarly, certain pyrimidine-benzofuran hybrids, such as compounds 4c , 4d , and 4e , showed significant antitubercular activity, which was attributed to specific substitutions on the pyrimidine (B1678525) ring. researchgate.net Other research has focused on benzofuran-isatin hybrids, with some showing antimycobacterial properties against multi-drug resistant strains of M. tuberculosis. researchgate.net These findings underscore the potential of the benzofuran core in designing new agents to combat tuberculosis. researchgate.net

Table 1: In Vitro Antitubercular Activity of Selected Benzofuran Derivatives

| Compound | Target/Strain | Activity (MIC) |

|---|---|---|

| Benzofuran-based sulfamide (B24259) (Xa) | M. tuberculosis H37Rv | 64 µg/mL |

Note: This table presents data for structurally related compounds, not for this compound.

Antioxidant Research

The benzofuran nucleus is a key feature in many natural and synthetic compounds exhibiting antioxidant properties. nih.govrsc.org These compounds are of interest for their potential to counteract oxidative stress, a factor implicated in numerous diseases. nih.gov The antioxidant activity of benzofuran derivatives is often attributed to their ability to scavenge free radicals, with mechanisms like hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET) being predominant depending on the environment. rsc.org

A variety of benzofuran derivatives have been synthesized and evaluated for their antioxidant potential. nih.gov For example, a series of novel benzofuran-2-carboxamide (B1298429) derivatives were found to possess moderate to appreciable antioxidant activity. rsc.org Studies on benzofuran–stilbene hybrids using density functional theory (DFT) calculations have explored their antioxidative mechanisms, identifying specific hydroxyl group positions as crucial for activity. rsc.org

In vitro antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov In one study, several synthesized benzofuran derivatives showed very good antioxidant activity, with compounds featuring morpholine (B109124) or 1-pyridyl-2-yl piperazine (B1678402) substitutions being particularly significant. nih.gov Another study reported that certain benzofuran-pyrazole based compounds demonstrated high antioxidant activity, with DPPH scavenging percentages reaching between 84.16% and 90.52%. researchgate.net

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound Class | Assay | Notable Activity |

|---|---|---|

| Benzofuran-pyrazole hybrids | DPPH Scavenging | 84.16% - 90.52% scavenging |

| Benzofuran derivatives with morpholine substitution | DPPH Scavenging | Very significant activity |

Note: This table presents data for structurally related compounds, not for this compound.

Anticonvulsant Mechanism Exploration

The benzofuran moiety has been incorporated into various molecular scaffolds to explore potential anticonvulsant activity. medcraveonline.comresearchgate.net While the specific compound this compound has not been studied, research on benzofuran-acetamide derivatives has yielded promising results in preclinical models of epilepsy. nih.govsrce.hr

A study involving a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed that the majority of these compounds exhibited anticonvulsant activity in the maximal electroshock induced seizures (MES) model in mice at a 30 mg/kg dose. nih.govsrce.hr Two compounds in particular, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl) amino)-acetamide] (5i) and [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] (5c) , demonstrated relative anticonvulsant potency comparable to the established drug phenytoin. nih.gov

Pharmacophore mapping of these active compounds suggested that they might exert their anticonvulsant effects through mechanisms similar to known drugs like phenobarbital, phenytoin, and carbamazepine, which often involve modulation of voltage-gated ion channels. nih.govepilepsysociety.org.uk Another study on proline-benzofuran-acetamide hybrids also identified compounds with significant activity in both MES and subcutaneous metrazol (scMET) seizure tests, suggesting potential as lead compounds for new antiepileptic drugs. researchgate.net These investigations highlight the utility of combining the benzofuran core with an acetamide (B32628) side chain to achieve anticonvulsant effects. researchgate.net

Table 3: Anticonvulsant Activity of Selected Benzofuran-Acetamide Derivatives in the MES Test

| Compound | Relative Potency (vs. Phenytoin) | ED₅₀ (mmol/kg) |

|---|---|---|

| Compound 5c | 0.72 | 0.055 - 0.259 |

Note: This table presents data for structurally related compounds, not for this compound. Data from Kamal et al. (2016). nih.govsrce.hr

Anti-inflammatory Research

Benzofuran and its derivatives are a well-established class of compounds with significant anti-inflammatory properties. mdpi.comijbcp.comnih.gov The 2-benzylbenzofuran substructure, present in the target compound, has been specifically implicated in this activity. For instance, several 2-benzyl-2,3-dihydrobenzofuran compounds isolated from Ophiopogon japonicus were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a key indicator of anti-inflammatory action. nih.govresearchgate.net One compound demonstrated an IC₅₀ value of 11.4 μM for NO inhibition. nih.gov

The mechanisms underlying the anti-inflammatory effects of benzofuran derivatives often involve the modulation of major inflammatory signaling pathways. A study on novel piperazine/benzofuran hybrids found that the lead compound, 5d , exhibited excellent inhibition of NO generation (IC₅₀ = 52.23 ± 0.97 μM) in RAW-264.7 cells. mdpi.comnih.gov Further investigation revealed that this compound significantly inhibited the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation. mdpi.comnih.gov This inhibition leads to the downregulation of pro-inflammatory mediators such as NO, COX-2, TNF-α, and IL-6. mdpi.comnih.gov

Other studies have corroborated these findings. Aza-benzofuran derivatives isolated from Penicillium crustosum also showed potent anti-inflammatory activity by inhibiting NO release, with IC₅₀ values as low as 16.5 μM. mdpi.com Similarly, newly synthesized benzotriazole (B28993) and benzofuran-based heterocycles were found to possess anti-inflammatory activities consistent with the mechanism of selective COX-2 inhibitors. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Class | Cell Line | Target/Assay | Activity (IC₅₀) |

|---|---|---|---|

| 2-Benzyl-2,3-dihydrobenzofuran (Compound 1) | RAW264.7 | NO Inhibition | 11.4 µM |

| Piperazine/benzofuran hybrid (5d) | RAW264.7 | NO Inhibition | 52.23 µM |

Note: This table presents data for structurally related compounds, not for this compound.

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Essential Structural Features for Biological Potency

The biological potency of benzofuran (B130515) derivatives is intricately linked to their structural composition. The core benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, serves as a versatile platform for therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov For the n-(2-Benzylbenzofuran-5-yl)acetamidine molecule, the essential structural features for its biological potency can be dissected into three primary components: the 2-benzyl group, the benzofuran nucleus itself, and the 5-acetamidine substituent.

Preliminary studies on various benzofuran derivatives indicate that substitutions at the C-2 and C-5 positions are crucial for determining the compound's biological activity. nih.gov The presence of a substituent at the 2-position, in this case, a benzyl (B1604629) group, is a common motif in many biologically active benzofurans. researchgate.net Furthermore, the nature of the substituent at the 5-position can significantly modulate the compound's interaction with biological targets. The introduction of functionalities such as hydroxyl, halogen, or amino groups at this position has been shown to be closely related to the antibacterial activity of benzofurans. nih.gov The acetamidine (B91507) group, a strongly basic moiety, is anticipated to play a significant role in forming salt bridges or hydrogen bonds with receptor sites.

Impact of Benzyl Group Substitutions on Activity

The benzyl group at the 2-position of the benzofuran ring is a key determinant of the molecule's interaction with its biological targets. Modifications to this group can profoundly impact the compound's potency and selectivity. Structure-activity relationship studies on related compounds have shown that both the steric and electronic properties of substituents on the benzyl ring can influence biological activity.

For instance, in a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, the presence of a bromine atom on the benzyl group was found to decrease cytotoxic activity. nih.gov This suggests that electron-withdrawing groups or bulky halogens on the benzyl moiety may not be favorable for this particular biological endpoint. Conversely, in other heterocyclic scaffolds, substitutions on the benzyl ring can be beneficial. For example, in a series of benzofuran-tetrazole hybrids, the presence of a halogen or cyanide substitution on the benzyl ring was noted to have an influence on the anti-proliferative activity. researchgate.net

The following table summarizes the impact of substitutions on a benzyl or phenyl ring in various heterocyclic compounds, providing insights into potential trends for this compound.

| Compound Series | Substituent on Benzyl/Phenyl Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| 3-Benzyl-5-arylidenefuran-2(5H)-ones | 4-Bromo | Decreased cytotoxic activity | nih.gov |

| Benzofuran-tetrazole hybrids | Halogen or Cyanide | Influenced anti-proliferative activity | researchgate.net |

| N-phenyl ring of benzofuran | Halogen (para position) | Enhanced cytotoxic properties | nih.gov |

Influence of Benzofuran Ring Substituents (e.g., position, electron effects)

Substituents on the benzofuran ring itself play a pivotal role in fine-tuning the biological activity of the molecule. The position and electronic nature of these substituents can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile and target binding affinity.

Studies have consistently shown that halogen substitutions on the benzofuran ring can lead to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to target proteins. For example, the position of a halogen atom on the benzofuran ring has been identified as a critical determinant of its biological activity. nih.gov

The introduction of hydrophilic groups, such as piperidine (B6355638), on the benzofuran ring has been shown to improve the physicochemical properties of the compound. nih.gov In the case of this compound, the acetamidine group at the 5-position introduces a significant basic and hydrophilic character, which is expected to influence its solubility and receptor interactions. Preliminary studies have indicated that the introduction of substituents at the 5-position, such as hydroxyl, halogen, and amino groups, is closely related to the antibacterial activity of benzofurans. nih.gov

The table below illustrates the influence of various substituents on the benzofuran ring on biological activity.

| Substituent | Position on Benzofuran Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogen (e.g., Bromo, Chloro) | Various | Increased anticancer activity | nih.gov |

| Piperidine | Various | Improved physicochemical properties | nih.gov |

| Hydroxyl, Halogen, Amino | 5-position | Closely related to antibacterial activity | nih.gov |

| Methoxy (B1213986) group | 6-position | Essential for potent antiproliferative activity in some 2-aroyl benzofurans | mdpi.com |

Role of the Acetamidine Functional Group in Receptor/Enzyme Interactions

The acetamidine functional group, with its basic and planar structure, is a key pharmacophoric feature of this compound. Amidines are known to be valuable precursors for the synthesis of various heterocyclic compounds with biological interest and can act as important ligands for metal complexes. researchgate.netresearchgate.net In a biological context, the protonated amidinium cation can form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors within a receptor or enzyme active site.

Studies on other heterocyclic compounds containing amidine moieties have demonstrated their potent biological activities. For instance, aromatic diamidines have shown potent growth-inhibitory effects on various cancer cell lines. nih.gov The ability of amidines to interact with DNA and RNA has also been reported, with some compounds showing preferential binding to AT-rich sequences in the DNA minor groove. nih.gov

For this compound, the acetamidine group at the 5-position is likely to be a critical determinant of its target selectivity and binding affinity. Its ability to engage in strong ionic and hydrogen bonding interactions would anchor the molecule within the binding pocket of its biological target. The delocalized positive charge of the protonated amidinium ion can also participate in cation-π interactions with aromatic amino acid residues.

Stereochemical Considerations and Enantioselectivity in Biological Activities

While this compound itself is not chiral, the introduction of a chiral center, for instance by reduction of the furan ring to a dihydrobenzofuran, would necessitate stereochemical considerations. It is well-established in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions.

For example, in a study of 2-benzyl-2,3-dihydrobenzofurans, the absolute configuration of one compound was determined, highlighting the presence of stereoisomers in this class of molecules. researchgate.net Although direct studies on the enantioselectivity of this compound are not available, it is a critical aspect to consider in the design of new analogs. If a chiral center were to be introduced, the different enantiomers would likely exhibit different binding affinities and efficacies due to the specific spatial arrangement of substituents required for optimal interaction with the chiral environment of the biological target.

Design and Synthesis of Analogues and Derivatives

Scaffold Hopping and Bioisosteric Replacements

In the context of N-(2-Benzylbenzofuran-5-yl)acetamidine, scaffold hopping could involve replacing the entire benzofuran (B130515) core with a different bicyclic heteroaromatic system. The objective is to maintain the spatial arrangement of the key pharmacophoric elements—the benzyl (B1604629) group and the acetamidine (B91507) substituent—while introducing a novel core. For instance, the benzofuran moiety could be replaced by scaffolds such as indole (B1671886), benzimidazole, or indazole. Another approach involves heteroatom replacement within the existing scaffold, such as swapping the oxygen atom of the furan (B31954) ring for a nitrogen or sulfur atom to create an indole or benzothiophene (B83047) core, respectively.

Bioisosteric replacement can be applied to various parts of the molecule. The phenyl ring of the benzyl substituent, for example, could be replaced with other aromatic systems like pyridine (B92270) or pyrimidine (B1678525) to enhance metabolic stability. Saturated, non-planar bioisosteres such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can also be used to replace the phenyl ring, a strategy that often leads to improved physicochemical properties like increased water solubility and reduced lipophilicity. enamine.net An example from a related class of compounds showed that replacing a pyridine ring with a thiazole (B1198619) led to derivatives that retained Src kinase inhibitory activity, demonstrating the utility of this approach. chapman.edu

Rational Design of this compound Analogues

Rational design involves making specific, targeted modifications to a molecule based on an understanding of its structure-activity relationships (SAR). This process systematically explores how changes to different parts of the molecule affect its biological activity.

The benzofuran core serves as the central scaffold, and its decoration with various substituents can significantly influence biological activity. Research on related benzofuran-2-carboxamides has shown that substitutions on the benzene (B151609) ring of the benzofuran moiety can modulate receptor binding affinity and selectivity. nih.gov For instance, the introduction of methoxy (B1213986) groups at the C-5 and C-6 positions was explored to add hydrogen bond acceptor sites. nih.govnih.gov While the inclusion of methoxy groups at both C-5 and C-6 resulted in high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor, removing these substituents led to a significant increase in affinity for both receptors but with a loss of selectivity. nih.govnih.gov

These findings suggest that for this compound, substitutions on the benzofuran ring, particularly at positions 4, 6, and 7, could be explored to fine-tune its biological profile. Introducing small alkyl groups, halogens, or hydrogen-bonding moieties could alter the electronic properties and steric profile of the scaffold, potentially leading to improved interactions with its biological target.

Table 1: Impact of Benzofuran Substitution on Receptor Affinity in Benzofuran-2-Carboxamide (B1298429) Analogues. nih.gov

| Compound | Substituents on Benzofuran Ring | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1 vs Sigma-2) |

| KSCM-1 | 5-OCH₃, 6-OCH₃ | 27.5 | 528 | 19-fold |

| KSCM-5 | None | 7.8 | 16 | 2-fold |

This interactive table summarizes data from related benzofuran compounds, illustrating how modifications to the core structure can impact biological activity.

The benzyl group at the 2-position of the benzofuran core is a critical component that can be modified to probe interactions with the target protein. Structure-activity relationship studies on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have revealed that the presence and position of substituents on the benzyl ring are crucial for anticancer activity. chapman.edu Specifically, analogues with substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl, demonstrated the highest activity in that series. chapman.edu

Applying this rationale to this compound, a systematic exploration of substitutions on its benzyl ring would be a logical step. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions could provide valuable insights into the electronic and steric requirements for optimal activity.

Table 2: Effect of Benzyl Ring Substitution on Cell Proliferation Inhibition in Thiazolyl Acetamide Analogues. chapman.edu

| Analogue | Substituent on Benzyl Ring | % Inhibition of Cell Proliferation (CCRF-CEM) |

| 8a | Unsubstituted | -- |

| 8b | 4-Fluoro | 71% |

| 8d | 3,4-Dichloro | 69% |

This interactive table highlights SAR findings from related N-benzyl acetamides, suggesting that substitutions on the benzyl ring are a key area for optimization.

The acetamidine group at the 5-position is a strongly basic functional group that is likely to be protonated at physiological pH, potentially playing a key role in forming ionic interactions with the biological target. Modifications to this group can be used to alter basicity, lipophilicity, and hydrogen bonding capacity.

Bioisosteric replacement is a key strategy for modifying this functional group. researchgate.net For example, the acetamidine could be replaced with other nitrogen-containing basic groups like guanidine (B92328) or N-substituted amidines to modulate pKa and steric bulk. Alternatively, if the strong basicity is associated with poor pharmacokinetic properties or off-target effects, it could be replaced with non-classical bioisosteres that mimic its hydrogen bonding pattern but have lower basicity, such as 2-aminoimidazoles or other heterocyclic systems. The synthesis of related benzofuran derivatives has involved the use of acetamide and carboxamide functionalities, which represent less basic alternatives that could also be explored. nih.govmdpi.com

Combinatorial Chemistry Approaches to Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally diverse compounds, known as a chemical library. nih.gov This high-throughput approach is ideal for systematically exploring the structure-activity relationships of a lead compound like this compound.

A combinatorial library could be designed by defining three points of diversity corresponding to the main structural components of the molecule: the benzofuran core, the benzyl substituent, and the acetamidine group. scribd.com

Benzofuran Core Diversity: A set of variously substituted salicylaldehydes could be used as starting materials to generate benzofuran cores with different substitution patterns.

Benzyl Substituent Diversity: A collection of substituted phenylacetic acids or benzyl halides could be employed to introduce a wide range of functional groups onto the benzyl ring.

Acetamidine Functional Group Diversity: The synthesis could be adapted to incorporate different amidine precursors or to derivatize a precursor functional group (like a nitrile or amine) into a library of related basic moieties.

These libraries can be synthesized using techniques like parallel synthesis in multi-well plates, allowing for the efficient creation and subsequent screening of hundreds or thousands of unique analogues. nih.gov This approach accelerates the lead optimization process by quickly identifying key structural modifications that enhance the desired biological and physicochemical properties.

Advanced Analytical Methodologies for Research and Characterization

Crystallographic Studies for Structural Confirmation (e.g., X-ray crystallography)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govspringernature.com This technique provides unequivocal proof of a molecule's constitution and conformation, which is invaluable for structure-based drug design and understanding molecular interactions. nih.govnih.gov

For a compound like n-(2-Benzylbenzofuran-5-yl)acetamidine, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. The resulting electron density map would confirm the connectivity of the benzyl (B1604629) group at the 2-position and the acetamidine (B91507) group at the 5-position of the benzofuran (B130515) core. nih.gov

While a crystal structure for this compound is not publicly available, data from a related synthesized benzofuran derivative illustrates the type of information that can be obtained. asianpubs.org This derivative was found to crystallize in the triclinic system with the space group P-1. asianpubs.org The crystal structure is stabilized by intermolecular hydrogen bonds and C-H…π interactions, forming a 2D supramolecular layered structure. asianpubs.org Such details are critical for understanding how molecules pack in the solid state and can offer insights into potential intermolecular interactions in a biological context.

Table 1: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

Data sourced from a study on a synthesized benzofuran derivative to illustrate typical crystallographic parameters. asianpubs.org

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., NMR, HRMS, IR for specific interactions)

Spectroscopic techniques are indispensable for characterizing molecules in solution and providing insights into their electronic structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of all protons, confirming their relative positions. researchgate.netmdpi.com For instance, the protons on the benzyl group, the benzofuran core, and the acetamidine moiety would appear in distinct regions of the spectrum. ¹³C NMR would similarly identify all unique carbon atoms. mdpi.comresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, providing definitive structural assignment. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.net For this compound, HRMS would confirm the molecular formula, C₁₇H₁₆N₂O, by providing a mass measurement with high precision, typically to within a few parts per million.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=N bond of the acetamidine group, the C-O-C ether linkage of the benzofuran ring, and the aromatic C-H and C=C bonds of the benzene (B151609) rings. researchgate.netchemicalbook.comnist.gov For example, a study on a benzofuran derivative showed a strong absorption band at 1689 cm⁻¹ corresponding to a C=O group, illustrating the technique's utility in identifying key functional moieties. mdpi.com

Table 2: Representative Spectroscopic Data for Benzofuran Derivatives

| Technique | Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Methylene Protons (Benzyl) | δ ~4.0 ppm | |

| Furan (B31954) Ring Protons | δ 6.5-7.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |

| Benzofuran C2 | δ ~155 ppm | |

| Benzofuran C3 | δ ~105 ppm | |

| IR | C=C (Aromatic) | ~1600 cm⁻¹ |

| C-O (Ether) | ~1250 cm⁻¹ | |

| N-H Stretch (Amidine) | ~3300-3400 cm⁻¹ | |

| C=N (Amidine) | ~1650 cm⁻¹ |

Data compiled from typical values for benzofuran and acetamidine containing compounds to illustrate expected spectroscopic features. mdpi.comresearchgate.net

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govnih.gov It is a powerful tool for determining the kinetics of binding between a small molecule (analyte), such as this compound, and a target protein (ligand) that has been immobilized on a sensor surface. nih.govresearchgate.net

In a typical SPR experiment, the target protein is immobilized, and a solution containing the compound of interest is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₗ), a measure of binding affinity, can then be calculated as the ratio of kₔ to kₐ. This kinetic information is crucial for understanding the mechanism of action and for lead optimization in drug discovery. researchgate.netcapes.gov.br

Table 3: Kinetic Parameters Obtainable from SPR Analysis

| Parameter | Description |

|---|---|

| kₐ (on-rate) | The rate at which the compound binds to the target. |

| kₔ (off-rate) | The rate at which the compound dissociates from the target. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. unizar.esnews-medical.net It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution. tainstruments.com

In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. researchgate.net The heat change associated with each injection is measured, and a binding isotherm is generated. researchgate.net Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₗ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tainstruments.com This information reveals the driving forces behind the binding interaction, such as whether it is enthalpically or entropically driven, which is critical for rational drug design. news-medical.netresearchgate.net

Table 4: Thermodynamic Parameters Determined by ITC

| Parameter | Description |

|---|---|

| Stoichiometry (n) | The number of compound molecules that bind to one molecule of the target protein. |

| Binding Constant (Kₐ) | A measure of the binding affinity (Kₐ = 1/Kₗ). |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding, indicating the role of hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding, often related to hydrophobic interactions and conformational changes. |

Future Directions and Emerging Research Avenues

Targeted Synthesis of Specific Analogues Based on SAR and Computational Predictions

The future synthesis of analogues of N-(2-Benzylbenzofuran-5-yl)acetamidine will be heavily guided by Structure-Activity Relationship (SAR) studies and computational modeling. The initial screening of a library of derivatives will establish a preliminary SAR, identifying key structural features that contribute to biological activity. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, will then be employed to refine these findings.

QSAR models establish a mathematical correlation between the chemical structure and the biological activity of the compounds. researchgate.net These models can predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. Molecular docking simulations will provide insights into the binding modes of these compounds with their biological targets, allowing for the rational design of derivatives with improved affinity and selectivity. nih.gov For instance, if a particular protein kinase is identified as a target, docking studies can reveal key interactions between the compound and the ATP-binding pocket of the kinase. This information can then be used to design analogues with modifications that enhance these interactions.

The targeted synthesis approach will focus on systematic modifications of the core structure, including:

Substitution on the benzyl (B1604629) ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety to probe the effect on activity.

Modification of the acetamidine (B91507) group: Altering the basicity and steric properties of the acetamidine group to optimize target engagement and pharmacokinetic properties.

Substitution on the benzofuran (B130515) ring: Introducing substituents at other available positions on the benzofuran scaffold to explore additional binding interactions.

A hypothetical workflow for this targeted synthesis is outlined below:

| Step | Action | Rationale |

| 1 | Synthesize and screen a diverse library of this compound analogues. | Establish initial SAR. |

| 2 | Develop a QSAR model based on the screening data. | Predict the activity of virtual analogues. |

| 3 | Perform molecular docking of the most active compounds against a putative target. | Identify key binding interactions. |

| 4 | Design new analogues based on QSAR and docking predictions. | Optimize potency and selectivity. |

| 5 | Synthesize and test the designed analogues. | Validate the computational models and advance lead compounds. |

Exploration of Novel Biological Targets

While initial studies may identify a primary biological target for this compound, a comprehensive exploration of its polypharmacology will be crucial. The benzofuran scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.gov

Future research will employ a variety of target identification strategies to uncover novel biological targets for this class of compounds. These strategies may include:

Affinity chromatography: Immobilizing an analogue of the compound on a solid support to capture its binding partners from cell lysates.

Chemical proteomics: Using clickable photoaffinity probes to covalently label target proteins in living cells.

Phenotypic screening: Screening the compounds in a panel of cell-based assays that represent a wide range of biological pathways and disease states.

The identification of novel targets will not only open up new therapeutic avenues but also provide a more complete understanding of the compound's mechanism of action and potential off-target effects. For example, a benzofuran derivative was identified as a novel Rho-associated protein kinase (ROCK) inhibitor with neuroprotective effects. nih.gov Similarly, derivatives of this compound could be explored for their activity against a panel of kinases implicated in cancer or inflammatory diseases.

Integration of this compound Derivatives in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds, starting from small, low-affinity fragments that bind to the target protein. nih.gov The core this compound scaffold can be deconstructed into its constituent fragments, such as the benzofuran ring and the benzyl group, which can then be screened for binding to various targets.

Once a fragment is identified as a binder, it can be grown or linked with other fragments to generate a more potent lead compound. frontiersin.org The N-benzyl piperidine (B6355638) motif, for instance, is a commonly used fragment in drug discovery due to its favorable structural and physicochemical properties. nih.gov Similarly, the benzofuran moiety of this compound could serve as a starting point for an FBDD campaign.

A potential FBDD workflow is as follows:

| Stage | Description | Techniques |

| Fragment Screening | A library of small molecules, including the benzofuran core, is screened for binding to the target protein. | X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR). nih.govmdpi.com |

| Hit Validation | The binding of the identified fragments is confirmed and characterized. | Isothermal titration calorimetry (ITC), NMR spectroscopy. frontiersin.org |

| Fragment Evolution | The fragment is chemically elaborated to increase its affinity and develop it into a lead compound. | Structure-based design, synthetic chemistry. |

Development of High-Throughput Screening Assays for Derivatives

To efficiently screen large libraries of this compound derivatives, the development of robust and sensitive high-throughput screening (HTS) assays is essential. nih.gov The choice of assay format will depend on the biological target and the desired endpoint.

For enzymatic targets, such as kinases or proteases, biochemical assays that measure enzyme activity can be readily adapted for HTS. These assays often rely on fluorescence or luminescence readouts. psu.edu For example, a fluorescence resonance energy transfer (FRET) assay could be developed to measure the inhibition of a specific kinase by the compound derivatives.

For cell-based targets, a variety of HTS assays can be employed, including:

Reporter gene assays: These assays measure the expression of a reporter gene (e.g., luciferase or green fluorescent protein) that is under the control of a specific signaling pathway.

Cell viability assays: These assays are used to identify compounds that are cytotoxic to cancer cells.

High-content screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of the compound's effects. nih.gov

The development of these HTS assays will enable the rapid identification of potent and selective compounds from large chemical libraries, accelerating the drug discovery process.

Applications in Chemical Biology Probes

Beyond their therapeutic potential, derivatives of this compound can be developed as chemical biology probes to study biological processes. These probes are valuable tools for target validation, pathway elucidation, and understanding the mechanism of action of drugs.

To serve as a chemical probe, a compound should possess high potency, selectivity, and a well-characterized mechanism of action. Derivatives of this compound can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate their detection and visualization in biological systems.

Potential applications of these chemical probes include:

Target engagement studies: Probes can be used to confirm that a compound binds to its intended target in cells and to measure the extent of target engagement.

Imaging studies: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein.

Mechanism of action studies: Probes can be used to identify the downstream signaling pathways that are modulated by the compound.

The development of chemical biology probes based on the this compound scaffold will provide invaluable tools for both basic research and drug discovery.

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions at 60–80°C improve coupling efficiency while minimizing side products.

- Catalyst Use : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

- Yield Enhancement : Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

How does this compound function as a nitric oxide synthase (NOS) inhibitor?

Basic Mechanistic Inquiry

The compound likely mimics the NOS substrate L-arginine, competitively binding to the oxygenase domain’s active site. Key interactions include:

Q. Supporting Data :

- IC₅₀ Values : Structural analogs like L-NIL show IC₅₀ = 3.3 µM for iNOS vs. 92 µM for constitutive isoforms, suggesting selectivity .

- Time-Dependent Inhibition : Pre-incubation with NADPH increases potency, indicating mechanism-based inhibition .

What strategies are employed to enhance the isoform selectivity of this compound against iNOS versus eNOS/nNOS?

Q. Advanced Research Focus

Structural Modifications :

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., fluoro) at the benzyl position to exploit iNOS-specific hydrophobic pockets .

- Backbone Rigidity : Constraining the benzofuran ring via cyclization to reduce conformational flexibility, improving iNOS specificity .

Cellular Assay Validation :

Q. Challenges :

How can researchers resolve contradictory data regarding the off-target effects of this compound in cellular models?

Q. Data Contradiction Analysis

Experimental Design :

- Control Groups : Include N-acetylated analogs (e.g., N-acetyl-acetamidine) to distinguish target-specific effects .

- Concentration Gradients : Test doses from 1 nM–100 µM to identify non-linear response patterns.

Mechanistic Deconvolution :

- ROS Scavengers : Co-treatment with PEG-SOD or catalase to assess oxidative stress contributions .

- Gene Knockout Models : Use iNOS⁻/⁻ mice to isolate off-target pathways .

Case Study :

In hepatocytes, N-(3-aminomethylbenzyl)acetamidine analogs showed DPI-sensitive ROS generation unrelated to NOS inhibition, highlighting NADPH oxidase cross-talk .

What analytical techniques are critical for characterizing the purity and stability of this compound in different solvents?

Q. Methodological Guidance

Purity Assessment :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for quantification (95% purity threshold) .

- ¹H-NMR : Monitor δ 7.2–7.8 ppm (aromatic protons) and δ 4.0–4.5 ppm (acetamidine NH₂) for structural integrity .

Stability Profiling :

- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; track decomposition via LC-MS.

- Solvent Compatibility : Avoid DMSO >1 month; use anhydrous ethanol for long-term storage (-20°C) .

What are the best practices for evaluating in vivo pharmacokinetics and tissue distribution of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.